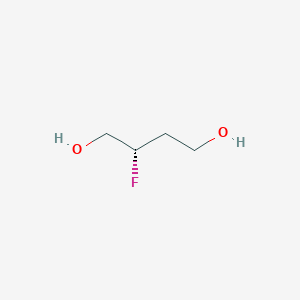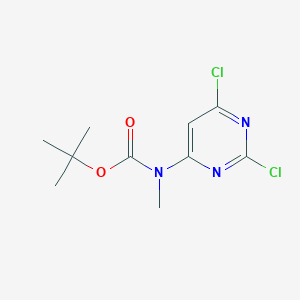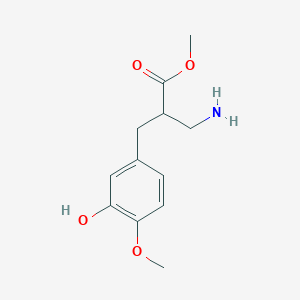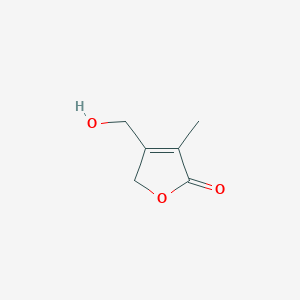
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide familyThe chemical formula of this compound is C8H10BrNO3S, and it has a molecular weight of 274.14 g/mol. This compound appears as a white to light yellow powder and is soluble in polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the bromination of 2-methoxy-5-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The bromine atom can also participate in halogen bonding, further affecting the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methoxybenzenesulfonamide
- 2-Methoxy-5-methylbenzenesulfonamide
- 4-Bromo-5-methylbenzenesulfonamide
Uniqueness
4-Bromo-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C8H10BrNO3S |
|---|---|
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
4-bromo-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3,(H2,10,11,12) |
Clé InChI |
RAEBDVKVRJISOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)OC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


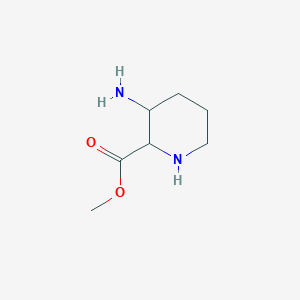
![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)

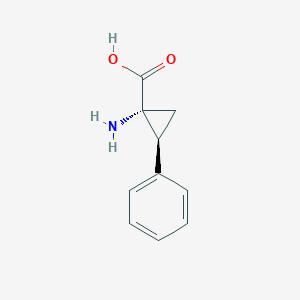

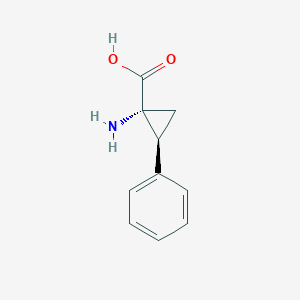
![3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13510068.png)

